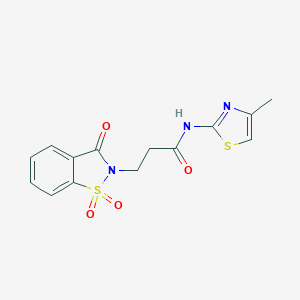![molecular formula C16H19BrN4O2 B277304 4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B277304.png)
4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds . The reaction conditions often require the use of catalysts such as silver or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like bromine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The reactions typically require controlled temperatures and may involve the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Applications De Recherche Scientifique
4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-morpholinylmethyl)phenyl]magnesium bromide: Used in similar synthetic applications.
4-bromo-3-methylphenyl derivatives: Share structural similarities and are used in related chemical reactions.
Uniqueness
What sets 4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE apart is its unique combination of a bromine atom, a morpholine ring, and a pyrazole core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C16H19BrN4O2 |
|---|---|
Poids moléculaire |
379.25 g/mol |
Nom IUPAC |
4-bromo-1-methyl-N-[3-(morpholin-4-ylmethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H19BrN4O2/c1-20-11-14(17)15(19-20)16(22)18-13-4-2-3-12(9-13)10-21-5-7-23-8-6-21/h2-4,9,11H,5-8,10H2,1H3,(H,18,22) |
Clé InChI |
SIVDQBZOPMFJGD-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br |
SMILES canonique |
CN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B277221.png)
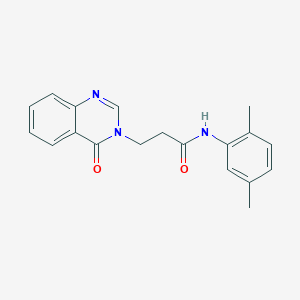
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B277225.png)

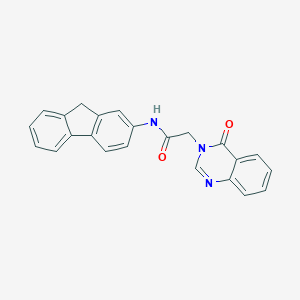
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B277229.png)
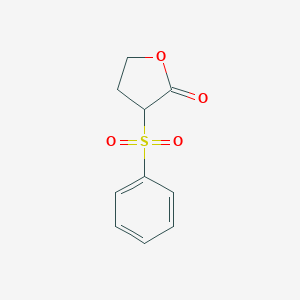


![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B277237.png)
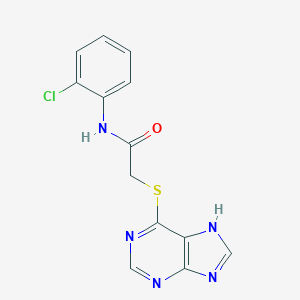
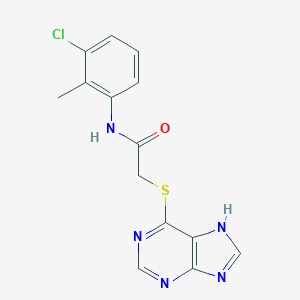
![Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B277244.png)
